

Application Note: ^1H NMR Analysis of **1-(4-Fluorophenyl)ethanol**

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Compound of Interest

Compound Name: **1-(4-Fluorophenyl)ethanol**

Cat. No.: **B1199365**

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Introduction

1-(4-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the efficacy and safety of the final drug product. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for the ^1H NMR analysis of **1-(4-Fluorophenyl)ethanol**, including sample preparation, data acquisition, and interpretation of the resulting spectrum.

Data Presentation

The following table summarizes the quantitative ^1H NMR data for **1-(4-Fluorophenyl)ethanol** in Chloroform-d (CDCl_3) at 500 MHz.[\[1\]](#)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
7.31–7.35	multiplet	-	2H	Ar-H (ortho to CH(OH)CH ₃)
7.00–7.04	multiplet	-	2H	Ar-H (ortho to F)
4.85	quartet	6.4	1H	CH(OH)CH ₃
2.02	singlet	-	1H	CH(OH)CH ₃
1.46	doublet	6.4	3H	CH(OH)CH ₃

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of **1-(4-Fluorophenyl)ethanol**.

1. Materials and Equipment

- **1-(4-Fluorophenyl)ethanol** sample
- Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer
- NMR spectrometer (e.g., 500 MHz)

2. Sample Preparation

- Accurately weigh approximately 5-10 mg of **1-(4-Fluorophenyl)ethanol** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

- Gently vortex the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm. This filtration step is crucial to remove any particulate matter that could degrade the spectral quality.
- Cap the NMR tube securely.

3. Instrument Parameters and Data Acquisition

- Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
- Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to optimize its homogeneity. This can be performed manually or using an automated shimming routine.
- Set the following acquisition parameters (note: these may need to be adjusted based on the specific instrument):
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans (NS): 16 to 64, depending on the sample concentration.
 - Receiver Gain (RG): Adjust to avoid signal clipping.
 - Acquisition Time (AQ): Approximately 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Spectral Width (SW): 0-12 ppm.
 - Temperature: 298 K (25 °C).
- Acquire the Free Induction Decay (FID).

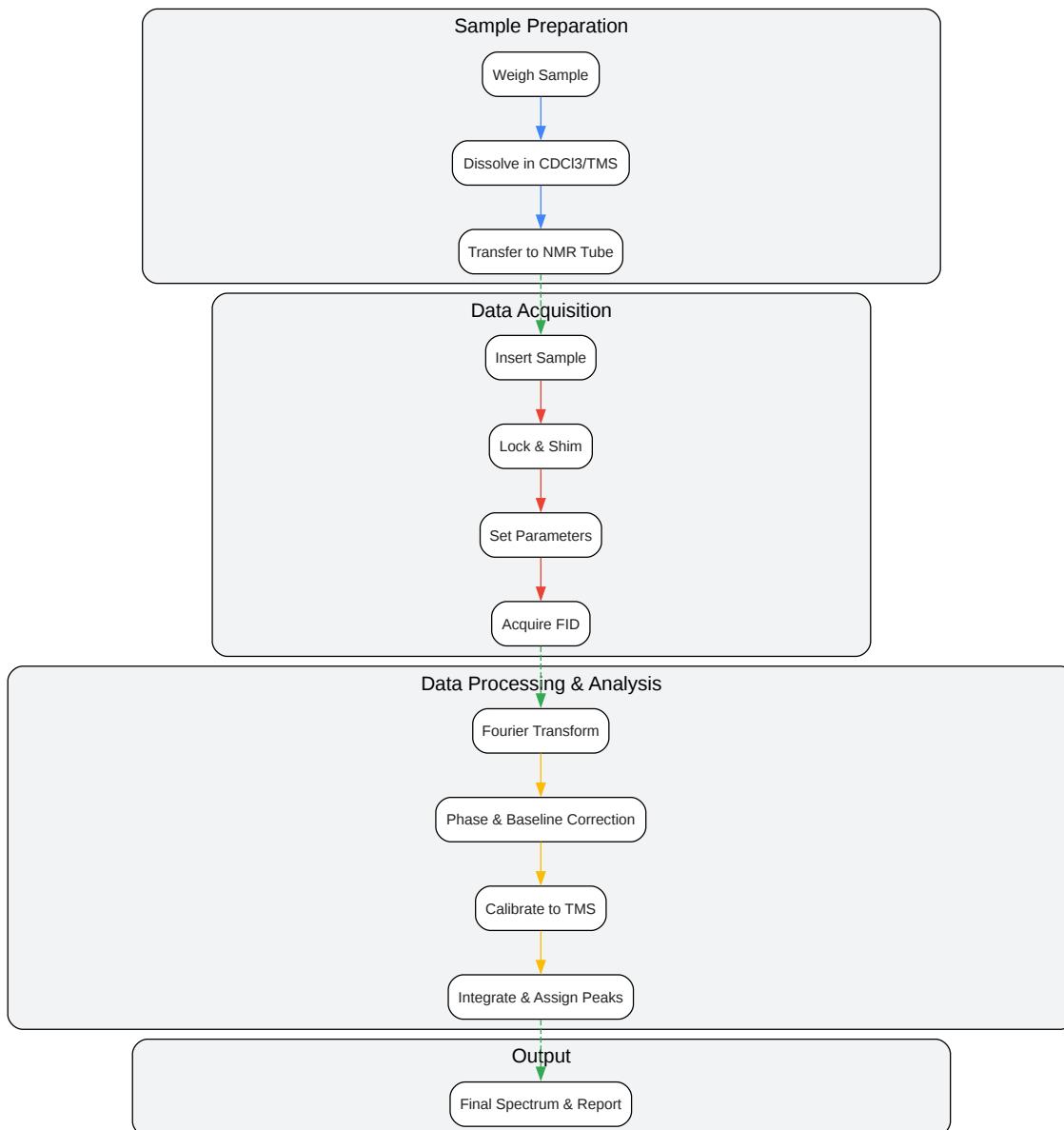
4. Data Processing and Analysis

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

- Phase the spectrum manually or automatically to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the **1-(4-Fluorophenyl)ethanol** molecule.

Logical Workflow

The following diagram illustrates the logical workflow for the ^1H NMR analysis of **1-(4-Fluorophenyl)ethanol**.



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Caption: Workflow for ^1H NMR Analysis.

Signaling Pathway and Structure

The following diagram illustrates the structure of **1-(4-Fluorophenyl)ethanol** with proton assignments corresponding to the data table.

Caption: Structure and ^1H NMR Assignments.

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References

- 1. rsc.org [rsc.org]
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